molecular formula C23H31N5O6S B12703049 Ethanol, 2,2'-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- CAS No. 112094-03-8

Ethanol, 2,2'-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis-

Cat. No.: B12703049
CAS No.: 112094-03-8
M. Wt: 505.6 g/mol
InChI Key: GOECSLAKSBIVLQ-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzimidazole core, followed by the introduction of the butynyl and nitro groups. The final steps involve the addition of the bis(2-hydroxyethyl)amino groups and the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis-
  • Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis-

Uniqueness

The uniqueness of Ethanol, 2,2’-((4-((1-(4-(bis(2-hydroxyethyl)amino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-2-butynyl)imino)bis- lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

112094-03-8

Molecular Formula

C23H31N5O6S

Molecular Weight

505.6 g/mol

IUPAC Name

2-[4-[2-[4-[bis(2-hydroxyethyl)amino]but-2-ynylsulfanyl]-5-nitrobenzimidazol-1-yl]but-2-ynyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C23H31N5O6S/c29-14-10-25(11-15-30)7-1-2-9-27-22-6-5-20(28(33)34)19-21(22)24-23(27)35-18-4-3-8-26(12-16-31)13-17-32/h5-6,19,29-32H,7-18H2

InChI Key

GOECSLAKSBIVLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N2CC#CCN(CCO)CCO)SCC#CCN(CCO)CCO

Origin of Product

United States

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